molecular formula C10H14BrNO B13287045 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol

2-{[(2-Bromophenyl)methyl]amino}propan-1-ol

Cat. No.: B13287045
M. Wt: 244.13 g/mol
InChI Key: PTLVJEQJSIMYOD-UHFFFAOYSA-N
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Description

2-{[(2-Bromophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14BrNO It is a brominated derivative of propanol and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-bromobenzylamine with an appropriate epoxide or halohydrin. One common method is the reaction of 2-bromobenzylamine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

2-{[(2-Bromophenyl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in the body, further influencing its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropan-1-ol
  • 1-Amino-2-methylpropan-2-ol
  • 2-Amino-2-(4-bromophenyl)ethan-1-ol

Uniqueness

2-{[(2-Bromophenyl)methyl]amino}propan-1-ol is unique due to the presence of both a bromine atom and an amino group in its structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Additionally, the bromine atom can enhance the compound’s reactivity and binding affinity in biological systems, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(2-bromophenyl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8(7-13)12-6-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLVJEQJSIMYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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